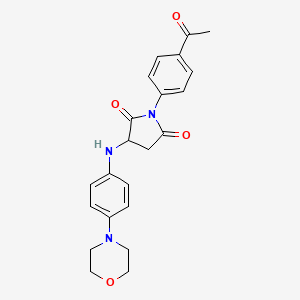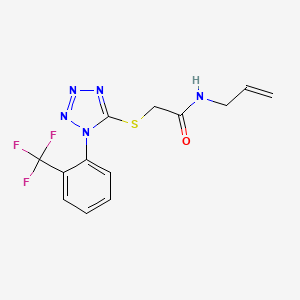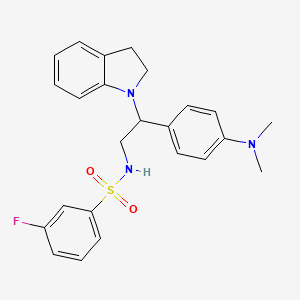
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-fluorobenzenesulfonamide, commonly known as DIBO, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. DIBO is a sulfonamide derivative that belongs to the family of indole-based compounds. It has been found to exhibit promising anticancer properties and has been studied extensively in recent years.
作用機序
The exact mechanism of action of DIBO is not fully understood, but it is believed to target multiple pathways involved in cancer development and progression. DIBO has been shown to inhibit the activity of several enzymes involved in cell growth and survival, including protein kinase C and AKT. Additionally, DIBO has been found to modulate the expression of several genes involved in cancer progression, including p53 and Bcl-2.
Biochemical and Physiological Effects:
DIBO has been shown to have several biochemical and physiological effects. In addition to its anticancer properties, DIBO has been found to exhibit anti-inflammatory activity and has been proposed as a potential treatment for inflammatory diseases. DIBO has also been shown to have a neuroprotective effect and has been studied as a potential treatment for neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of DIBO is its potent anticancer activity, which makes it a promising candidate for cancer treatment. Additionally, DIBO has been found to have a relatively low toxicity profile, which is important for the development of new cancer therapies. However, the synthesis of DIBO can be challenging, and the compound may not be suitable for use in certain experimental systems due to its chemical properties.
将来の方向性
There are several future directions for research on DIBO. One area of focus is the development of new analogs of DIBO with improved potency and selectivity. Additionally, the use of DIBO in combination with other anticancer agents is an area of ongoing research. Finally, the potential use of DIBO in the treatment of other diseases, such as inflammatory and neurodegenerative diseases, is an area of interest for future research.
合成法
The synthesis of DIBO involves the reaction of 4-(dimethylamino)benzaldehyde with indole-3-carboxaldehyde in the presence of a base. The resulting product is then treated with 3-fluorobenzenesulfonyl chloride to obtain the final compound. The synthesis of DIBO has been optimized to improve yield and purity, and several modifications to the reaction conditions have been proposed.
科学的研究の応用
DIBO has been the subject of numerous studies in the field of cancer research. It has been found to exhibit potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. DIBO has been shown to induce apoptosis, cell cycle arrest, and inhibit angiogenesis, which are all important mechanisms in cancer treatment.
特性
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O2S/c1-27(2)21-12-10-19(11-13-21)24(28-15-14-18-6-3-4-9-23(18)28)17-26-31(29,30)22-8-5-7-20(25)16-22/h3-13,16,24,26H,14-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOROPBQUWGBGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC(=C2)F)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-fluorobenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-9-(2-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2458955.png)


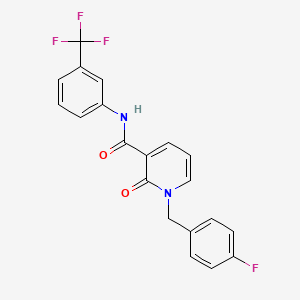
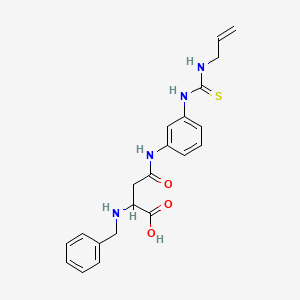

![1-[(E)-2-phenylethenyl]sulfonyl-4-(2,4,6-trimethoxyphenyl)-3,6-dihydro-2H-pyridine](/img/structure/B2458965.png)
![N-methyl-N-(3-methylphenyl)-2-[2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2458969.png)
![5-Bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2458971.png)
![Ethyl 4-((2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2458972.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2458973.png)
